Ammonium osmium chloride

Overview

Description

Ammonium osmium chloride is not directly discussed in the provided papers; however, we can infer some information based on the separate discussions of ammonium chloride and osmium compounds. Ammonium chloride is known for its versatility in various applications, including as a buffer solution, a fertilizer, and in metal solidification processes . Osmium compounds, such as osmium tetroxide, are used in spectrophotometric methods for their distinctive colorimetric reactions with reagents like ammonium thiocyanate .

Synthesis Analysis

The synthesis of compounds involving ammonium chloride can be achieved through various methods. For instance, ammonium chloride serves as a template in the preparation of heptazine-based graphitic carbon nitrides, indicating its role in facilitating the formation of complex structures through pyrolysis . Additionally, ammonium chloride is an efficient catalyst in the Biginelli condensation reaction, which is a one-pot synthesis method for producing dihydropyrimidinones . These examples suggest that ammonium chloride could potentially be involved in the synthesis of this compound, although the specific synthesis method for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of ammonium chloride has been studied using neutron diffraction methods, revealing that the ammonium ion exhibits a rotatory oscillation and has a specific N---H link length . While this provides insight into the behavior of the ammonium ion in a crystal lattice, the structure of this compound would require a combination of the properties of both ammonium and osmium ions, which is not covered in the provided literature.

Chemical Reactions Analysis

The chemical reactivity of ammonium chloride in various reactions is highlighted in the provided papers. For example, it catalyzes the formation of dihydropyrimidinones under solvent-free conditions . Osmium tetroxide, on the other hand, reacts with ammonium thiocyanate to produce a stable reddish-brown color, which is useful for spectrophotometric determination of osmium . These reactions demonstrate the potential reactivity of ammonium and osmium compounds, which could be extrapolated to hypothesize about the reactions involving this compound.

Physical and Chemical Properties Analysis

Ammonium chloride has been extensively studied for its physical and chemical properties. It is used to control pH levels, acts as a nitrogen source for soil, and assists in metal solidification processes . The effects of ammonium chloride as a fertilizer on cadmium concentrations in wheat grain have also been investigated, indicating its influence on the uptake of heavy metals by plants . The physical properties of osmium compounds, such as osmium tetroxide, are utilized in colorimetric assays . However, the specific physical and chemical properties of this compound are not discussed in the provided papers.

Scientific Research Applications

Stripping Voltammetric Determination of Osmium(IV) : Osmium, in its hexachloroosmate(IV) anion form, can be determined using a carbon paste electrode modified with cationic surfactants. This method has applications in analyzing industrial wastewater and other environmental samples (Galik et al., 2006).

Effect of Ammonium Chloride Fertilizer on Cadmium Concentrations in Wheat : The use of ammonium chloride fertilizer can impact the cadmium concentrations in crops, which has significant implications for agricultural practices and food safety (Ishikawa et al., 2015).

Oxidation of Pyrimidine Nucleosides and Nucleotides by Osmium Tetroxide : In biochemistry, osmium tetroxide in ammonium chloride buffer is used for oxidizing pyrimidine nucleosides, a technique that can be useful in studying nucleic acids and genetic material (Burton, 1967).

Nitrogen Isotope Exchange on Metallic Osmium Catalysts : Osmium catalysts, prepared from ammonium osmium chloride, show potential in nitrogen isotope exchange reactions, which is significant in various chemical and industrial applications (Guyer et al., 1941).

Determination of Osmium in Natural Waters : Inductively coupled plasma mass spectrometry after photochemical vapor generation, using ammonium hydroxide, provides a sensitive method for determining osmium in environmental samples (Gao et al., 2017).

Spectrophotometric Determination of Osmium : Ammonium thiocyanate can be used for the spectrophotometric determination of osmium, which is significant in chemical analysis (Qureshi & Mathur, 1968).

Ammonium Chloride-Water Solution Properties : This study provides an overview of the properties of ammonium chloride solutions, useful in various chemical and industrial applications (Stefan-Kharicha et al., 2018).

Future Directions

Mechanism of Action

Target of Action

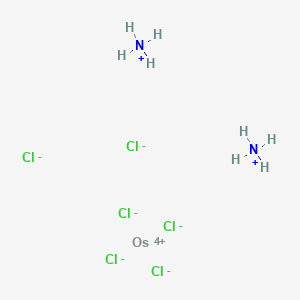

Ammonium osmium chloride, also known as diazanium;osmium(4+);hexachloride, is a complex compound. Osmium-based complexes have been noted for their potential as anticancer drugs due to their diverse cytotoxic activities .

Mode of Action

For instance, some osmium complexes have been found to bind with guanine, a component of DNA . This interaction could potentially interfere with cellular processes, leading to cytotoxic effects .

Biochemical Pathways

Osmium complexes have been noted for their role in oxidation-reduction reactions . These reactions are fundamental to many biological processes, including cellular respiration and the detoxification of harmful substances.

Result of Action

Osmium complexes have been noted for their cytotoxic activities, suggesting that they may induce cell death in certain contexts .

properties

IUPAC Name |

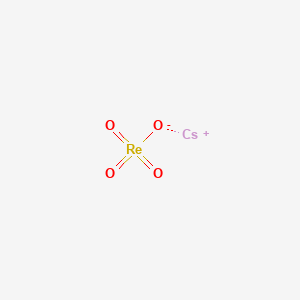

diazanium;osmium(4+);hexachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2H3N.Os/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBXXQDKBKTWOC-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Os+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H8N2Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red or dark red solid; [Merck Index] Red hydroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Ammonium osmium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20553 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12125-08-5 | |

| Record name | Ammonium osmium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osmate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium hexachloroosmate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM OSMIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30S4860S8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does ammonium osmium chloride contribute to the synthesis of osmium catalysts, and what are the characteristics of the resulting catalysts?

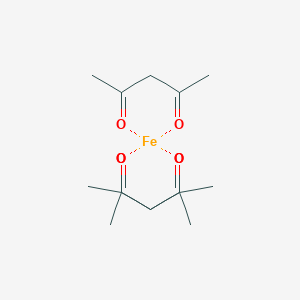

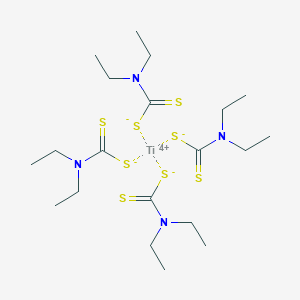

A1: this compound (NH₄)₂[OsCl₆] serves as a precursor for generating osmium catalysts. [] The research paper describes a process where this compound is reduced and decomposed under a hydrogen atmosphere at 573 K (300 °C). This process yields metallic osmium catalysts with notable properties. These catalysts demonstrate "activated adsorption" of hydrogen across a wide temperature range (80 K to 573 K) and exhibit specific nitrogen adsorption behaviors. [] This method showcases the utility of this compound as a starting material for synthesizing osmium catalysts with controlled properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)